molecular formula C7F11NS B158516 1,1,1,4,4,5,5,5-Octafluoro-3-isothiocyanato-2-(trifluoromethyl)pent-2-ene CAS No. 133586-43-3

1,1,1,4,4,5,5,5-Octafluoro-3-isothiocyanato-2-(trifluoromethyl)pent-2-ene

Cat. No. B158516
M. Wt: 339.13 g/mol
InChI Key: BMOYCSJTFCYLFM-UHFFFAOYSA-N
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Description

1,1,1,4,4,5,5,5-Octafluoro-3-isothiocyanato-2-(trifluoromethyl)pent-2-ene, commonly known as OFITP, is a fluorinated compound that has gained significant attention in the field of scientific research due to its unique properties. OFITP is a colorless liquid that is highly stable and resistant to heat, moisture, and acids. In

Scientific Research Applications

Synthesis and Reactivity

  • Fluorinated compounds, including those similar to 1,1,1,4,4,5,5,5-Octafluoro-3-isothiocyanato-2-(trifluoromethyl)pent-2-ene, are involved in reactions yielding derivatives of 4,5-dihydrothiazole and other complex molecules, indicating their utility in synthesizing heterocyclic compounds and in applications requiring specific sulfur-containing functionalities (Furin et al., 1998). These reactions are facilitated by the presence of NEt3 and involve transformations significant in the development of pharmaceuticals and agrochemicals.

Fluorination and Derivative Formation

  • The versatility of fluorinated compounds is highlighted by their ability to undergo ene reactions, forming N-alkenyl-N-trifluoromethylhydroxylamines with various olefins, demonstrating their role in introducing fluorine atoms into organic molecules, which can significantly alter the physical, chemical, and biological properties of these compounds (Barlow et al., 1980). This property is crucial for the synthesis of materials with enhanced thermal stability, chemical resistance, and biological activity.

Polyfluorination and Material Science Applications

  • Fluorinated polythiophenes, synthesized through chemical and electrochemical methods, show distinct electrical, electrochemical, and optical properties compared to their alkyl analogues, suggesting the significant impact of fluorination on the development of advanced materials for electronic and photonic applications (Robitaille & Leclerc, 1994). Such fluorinated materials are promising for use in semiconductors, sensors, and photovoltaic devices.

Catalysis and Organic Transformations

  • The introduction of fluorinated groups into corroles has been shown to enhance the reactivity and stability of these compounds in catalytic oxidation reactions, pointing to the potential of highly fluorinated compounds in catalysis and the synthesis of environmentally friendly oxidation processes (Liu et al., 2003). This application is particularly relevant in the development of new catalysts for industrial processes.

properties

IUPAC Name

1,1,1,4,4,5,5,5-octafluoro-3-isothiocyanato-2-(trifluoromethyl)pent-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7F11NS/c8-4(9,7(16,17)18)3(19-1-20)2(5(10,11)12)6(13,14)15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOYCSJTFCYLFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NC(=C(C(F)(F)F)C(F)(F)F)C(C(F)(F)F)(F)F)=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7F11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,4,4,5,5,5-Octafluoro-3-isothiocyanato-2-(trifluoromethyl)pent-2-ene

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